![molecular formula C11H17NO B13003630 N-((3-Cyclopropylbicyclo[1.1.1]pentan-1-yl)methyl)acetamide](/img/structure/B13003630.png)
N-((3-Cyclopropylbicyclo[1.1.1]pentan-1-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-Cyclopropylbicyclo[1.1.1]pentan-1-yl)methyl)acetamide is a compound characterized by its unique bicyclo[1.1.1]pentane core structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Cyclopropylbicyclo[1.1.1]pentan-1-yl)methyl)acetamide typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method includes the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . The reaction conditions often require the use of electron-withdrawing groups and leaving groups to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing and custom synthesis processes. Companies like ChemScene provide this compound with high purity levels, ensuring its availability for research and development purposes .
Análisis De Reacciones Químicas
Types of Reactions
N-((3-Cyclopropylbicyclo[1.1.1]pentan-1-yl)methyl)acetamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents to form different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
N-((3-Cyclopropylbicyclo[1.1.1]pentan-1-yl)methyl)acetamide has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of N-((3-Cyclopropylbicyclo[1.1.1]pentan-1-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s bicyclo[1.1.1]pentane core allows it to engage in unique binding interactions, potentially modulating the activity of enzymes, receptors, or other biomolecules. These interactions can lead to various biological effects, making the compound a valuable tool for studying and manipulating biological systems .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound shares the bicyclo[1.1.1]pentane core and is used in similar applications.
3-Phenylbicyclo[1.1.1]pentan-1-amine: Another derivative of the bicyclo[1.1.1]pentane core, used in medicinal chemistry for lead optimization.
Uniqueness
N-((3-Cyclopropylbicyclo[1.1.1]pentan-1-yl)methyl)acetamide stands out due to its cyclopropyl group, which imparts unique steric and electronic properties. These properties can enhance the compound’s reactivity and binding affinity, making it a valuable tool for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
N-[(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)methyl]acetamide |
InChI |
InChI=1S/C11H17NO/c1-8(13)12-7-10-4-11(5-10,6-10)9-2-3-9/h9H,2-7H2,1H3,(H,12,13) |
Clave InChI |
QZIMRYAKOSSPBA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCC12CC(C1)(C2)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






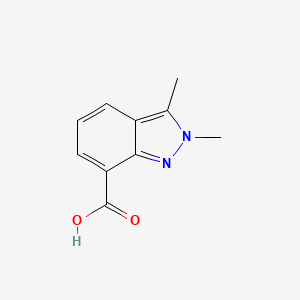

![4-[(Boc)2-guanidino]phenylaceticacid](/img/structure/B13003582.png)
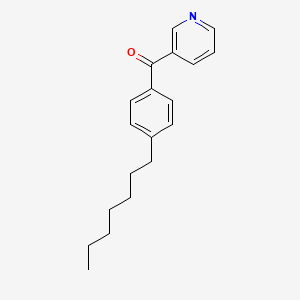
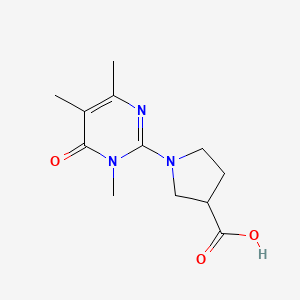
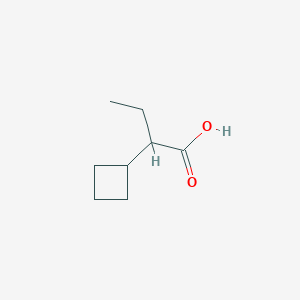
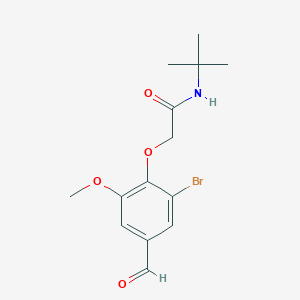
![Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13003622.png)

![3-Azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13003646.png)
